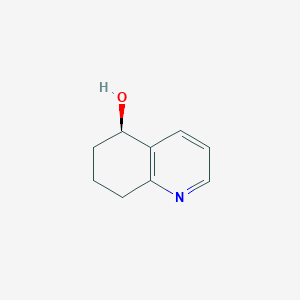

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

150737-70-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(5R)-5,6,7,8-tetrahydroquinolin-5-ol |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |

InChI Key |

LANQCUHPUQHIAO-SECBINFHSA-N |

SMILES |

C1CC(C2=C(C1)N=CC=C2)O |

Isomeric SMILES |

C1C[C@H](C2=C(C1)N=CC=C2)O |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O |

Synonyms |

5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI) |

Origin of Product |

United States |

Stereochemical Aspects and Control in 5,6,7,8 Tetrahydroquinolin 5 Ol Synthesis

Mechanisms of Diastereoselectivity and Enantioselectivity in Tetrahydroquinolinol Formation

The formation of the tetrahydroquinolinol scaffold can be achieved through various synthetic routes, with the stereochemical outcome being governed by the specific reaction mechanism. In catalytic asymmetric reductions of a ketone precursor, for instance, the enantioselectivity is determined by the transfer of a hydride from a chiral catalyst to the prochiral carbonyl group. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors hydride delivery to one of the two enantiotopic faces of the ketone.

One of the most effective methods for achieving high enantioselectivity is through asymmetric transfer hydrogenation. This process typically involves a metal catalyst, such as rhodium or ruthenium, coordinated to a chiral ligand. The chiral ligand differentiates the two faces of the ketone, leading to the preferential formation of one enantiomer. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of cyclic aromatic imines, achieving significant enantiomeric excess mdpi.com.

Another powerful strategy is the use of chiral phosphoric acids as catalysts in multi-component cyclization reactions. These catalysts can effectively control the stereochemistry of newly formed stereocenters, including quaternary ones, with high diastereoselectivity and enantioselectivity nih.gov. The mechanism involves the formation of chiral ion pairs and hydrogen bonding interactions that direct the approach of the reactants.

Factors Governing Chiral Induction in Asymmetric Transformations

Chiral induction in the synthesis of (5R)-5,6,7,8-tetrahydroquinolin-5-ol is influenced by a multitude of factors related to the substrate, reagent, and reaction conditions. The inherent chirality of a substrate or a chiral auxiliary can direct the stereochemical course of a reaction. In these cases, the existing stereocenter influences the formation of a new stereocenter, leading to diastereoselectivity.

The choice of chiral catalyst or reagent is a primary determinant of enantioselectivity. The structure of the chiral ligand, including its steric bulk and electronic properties, plays a crucial role in creating a well-defined chiral pocket around the active site of the catalyst. This pocket dictates the orientation of the substrate and the trajectory of the incoming reagent, thereby controlling the stereochemical outcome.

Reaction parameters such as temperature, solvent, and the presence of additives can also significantly impact chiral induction. Lower temperatures generally lead to higher stereoselectivity by amplifying the small energy differences between the diastereomeric transition states. The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants, thereby affecting the stereochemical outcome. For instance, in iridium-catalyzed asymmetric hydrogenation, simply changing the solvent can lead to the selective formation of either the (R) or (S) enantiomer of tetrahydroquinoxaline derivatives with high enantioselectivity nih.gov.

Strategies for Controlling Relative and Absolute Configuration at the C-5 Stereocenter

A variety of strategies have been developed to control both the relative and absolute configuration at the C-5 stereocenter of 5,6,7,8-tetrahydroquinolin-5-ol (B66875).

Asymmetric Hydrogenation and Transfer Hydrogenation: Asymmetric reduction of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-5-one, is a direct and efficient method for establishing the C-5 stereocenter. This can be achieved through catalytic hydrogenation using chiral transition metal catalysts (e.g., Ru, Rh, Ir) with chiral phosphine (B1218219) or diamine ligands. Asymmetric transfer hydrogenation, employing hydrogen donors like isopropanol or formic acid in the presence of a chiral catalyst, also provides excellent enantioselectivity.

Enzymatic Resolutions: Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of racemic 5,6,7,8-tetrahydroquinolin-5-ol. This technique relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a lipase (B570770). For example, lipase from Candida antarctica has been successfully used in the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a related compound, to afford the desired enantiomer in high yield and optical purity mdpi.com.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already possesses the desired stereochemistry, which is then elaborated into the target molecule. While effective, this strategy is dependent on the availability of suitable chiral precursors.

| Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Direct reduction of the ketone precursor using a chiral catalyst and hydrogen gas. | High atom economy, often high enantioselectivity. |

| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor in the presence of a chiral catalyst. | Milder reaction conditions compared to hydrogenation. |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer from a racemic mixture. | High enantioselectivity, environmentally benign. |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with in situ racemization of the unreacted enantiomer. | Can theoretically achieve 100% yield of the desired enantiomer. |

Chemical Transformations and Derivatizations of the 5r 5,6,7,8 Tetrahydroquinolin 5 Ol Scaffold

Functional Group Interconversions at the C-5 Hydroxyl Position

The hydroxyl group at the C-5 position is a primary site for functionalization, enabling the introduction of a variety of substituents and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions

Esterification: The secondary alcohol at the C-5 position can be readily esterified to form the corresponding esters. A common method involves the lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) (a positional isomer of the title compound, indicating the reactivity of this functional group) using vinyl acetate (B1210297) as an acyl donor. youtube.comrsc.orgmdpi.com This enzymatic approach not only yields the acetylated product but also allows for the separation of enantiomers. For instance, the reaction with lipase (B570770) from Candida antarctica can produce (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline with high yield and enantiomeric excess. youtube.comrsc.orgmdpi.com The resulting ester can be hydrolyzed back to the alcohol under basic conditions, for example, using potassium carbonate in methanol. youtube.comrsc.orgmdpi.com

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | Vinyl acetate, Lipase from Candida antarctica, i-Pr₂O, 60°C | (R)-5-acetoxy-5,6,7,8-tetrahydroquinoline | youtube.comrsc.orgmdpi.com |

| Hydrolysis | K₂CO₃, MeOH, room temperature | (R)-5,6,7,8-tetrahydroquinolin-5-ol | youtube.comrsc.orgmdpi.com |

Etherification: The formation of ethers from the C-5 hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While specific examples with (5R)-5,6,7,8-tetrahydroquinolin-5-ol are not prevalent in the reviewed literature, the general mechanism is well-established. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org Another powerful method for etherification is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers with inversion of stereochemistry using a phosphine (B1218219) and an azodicarboxylate. nih.gov

Nucleophilic Substitution Reactions with Configurational Control

The stereochemistry at the C-5 position is a key feature of the molecule, and its control during nucleophilic substitution reactions is of paramount importance. By first activating the hydroxyl group, it can be displaced by a variety of nucleophiles, often with inversion of configuration. A common strategy involves the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate. For example, enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol can be treated with methanesulfonyl chloride to form the corresponding mesylate. researchgate.net This intermediate can then undergo S(_N)2 reaction with nucleophiles like azide, thioacetate, or dimethyl malonate anions, leading to the formation of 8-substituted products with inversion of configuration. researchgate.net

| Nucleophile | Product | Stereochemistry | Reference |

| Azide (N₃⁻) | (S)-5-azido-5,6,7,8-tetrahydroquinoline | Inversion | researchgate.net |

| Thioacetate (AcS⁻) | (S)-5-acetylthio-5,6,7,8-tetrahydroquinoline | Inversion | researchgate.net |

| Dimethyl malonate anion | (S)-dimethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)malonate | Inversion | researchgate.net |

| Benzylamine | (S)-N-benzyl-5,6,7,8-tetrahydroquinolin-5-amine | Inversion | researchgate.net |

Formation of Activated Intermediates for Further Functionalization

To facilitate nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. As mentioned, mesylates and tosylates are commonly used activated intermediates. researchgate.net The formation of these sulfonates is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates are not usually isolated but are generated in situ for subsequent reactions. This strategy opens up a wide range of possibilities for introducing diverse functionalities at the C-5 position with predictable stereochemical outcomes.

Reactions Involving the Heterocyclic Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom in the tetrahydroquinoline ring is a nucleophilic center and can readily participate in alkylation and acylation reactions.

N-Alkylation: The secondary amine of the tetrahydroquinoline ring can be alkylated under various conditions. Reductive amination of quinolines in the presence of an aldehyde and a reducing agent, such as Hantzsch ester, catalyzed by an arylboronic acid, provides a one-pot method to synthesize N-alkyl tetrahydroquinolines. youtube.com This tandem reaction proceeds through the reduction of the quinoline (B57606) to a tetrahydroquinoline, followed by reductive alkylation with the aldehyde. youtube.com

N-Acylation: The nitrogen atom can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, N-acylation of amides can be achieved using a pyridine (B92270) ring as an internal nucleophilic catalyst. semanticscholar.org While specific examples for this compound are not detailed in the literature reviewed, the general principles of N-acylation are applicable. Protecting the nitrogen with an acyl group can also influence the regioselectivity of other reactions, such as electrophilic aromatic substitution. rsc.org

Electrophilic and Nucleophilic Substitutions on the Quinolyl Aromatic Ring

The aromatic portion of the tetrahydroquinoline scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the molecule.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the tetrahydroquinoline system is generally activated towards electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of the substituents and the reaction conditions. For N-protected tetrahydroquinolines, Friedel-Crafts acylation is a common transformation. rsc.orgnih.govsigmaaldrich.combyjus.comchadsprep.com The regioselectivity of this reaction can be controlled by the choice of the N-protecting group. rsc.org For example, the acylation of N-acyl-1,2,3,4-tetrahydroquinolines can lead to substitution at the 6- or 7-position depending on the protective group and reaction conditions. rsc.org

Nitration of quinoline typically occurs at the 5- and 8-positions. wikipedia.org In the case of tetrahydroquinoline, nitration in acidic conditions, where the nitrogen is protonated, can also lead to substitution on the benzene ring. sigmaaldrich.com Halogenation of 8-substituted quinolines has been shown to occur regioselectively at the C5-position under metal-free conditions using trihaloisocyanuric acids. byjus.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the quinoline ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. There is limited specific information available for this type of reaction on the this compound scaffold.

Ring Annulation and Expansion Reactions for Novel Architectures

Building upon the tetrahydroquinoline core, ring annulation and expansion reactions can lead to the synthesis of novel and complex polycyclic architectures.

Ring Annulation: Several classical named reactions can be envisioned for the construction of additional rings onto the tetrahydroquinoline framework. The Bischler-Napieralski reaction, for instance, allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. acs.orgnrochemistry.comjk-sci.comorganic-chemistry.orgorganicreactions.org This reaction could potentially be adapted to form a new ring fused to the tetrahydroquinoline system. The Pictet-Spengler reaction is another powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems. acs.orgaalto.fi

Modern synthetic methods like the Diels-Alder reaction and ring-closing metathesis (RCM) offer versatile strategies for ring annulation. The aza-Diels-Alder reaction, in particular, is a powerful method for the synthesis of tetrahydroquinoline derivatives. researchgate.netwikipedia.orgsigmaaldrich.commasterorganicchemistry.com RCM has proven to be a robust method for the synthesis of a wide variety of unsaturated rings, including those fused to other cyclic systems. sciforum.netorganic-chemistry.orgwikipedia.orgdrughunter.com

Ring Expansion: While less common, ring expansion reactions could potentially be employed to transform the six-membered saturated ring of the tetrahydroquinoline scaffold into a seven- or eight-membered ring, thus accessing novel chemical space.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5R)-5,6,7,8-tetrahydroquinolin-5-ol. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR spectra reveal the number of distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons).

¹³C NMR spectra indicate the number of non-equivalent carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are employed for unequivocal structural assignment by revealing correlations between nuclei. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.net This detailed connectivity information confirms the tetrahydroquinoline framework and the precise placement of the hydroxyl group at the C5 position.

Table 1: Representative ¹H and ¹³C NMR Data for the Tetrahydroquinoline Core Note: This table presents typical chemical shift ranges for the core structure based on related tetrahydroquinoline derivatives. Actual values for this compound may vary.

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| 2 | CH | ~8.3 | ~148 | H2 → C3, C4, C8a |

| 3 | CH | ~7.0 | ~121 | H3 → C2, C4, C4a |

| 4 | CH | ~7.4 | ~136 | H4 → C2, C3, C4a, C8a |

| 4a | C | - | ~128 | - |

| 5 | CH-OH | ~4.8 | ~68 | H5 → C4a, C6, C8a |

| 6 | CH₂ | ~1.9 | ~29 | H6 → C5, C7, C8 |

| 7 | CH₂ | ~2.1 | ~20 | H7 → C5, C6, C8 |

| 8 | CH₂ | ~2.8 | ~22 | H8 → C4a, C6, C7, C8a |

| 8a | C | - | ~145 | - |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (HR-MS, LC-MS)

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol . nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the compound within complex mixtures and to study its fragmentation patterns. Under electron ionization, the molecule would be expected to show a distinct molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of small molecules, such as water (H₂O) from the hydroxyl group or the cleavage of the saturated ring structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₁₁NO | The elemental composition of the compound. nih.govchemicalbook.com |

| Molecular Weight | 149.19 g/mol | Calculated based on the molecular formula. nih.govchemicalbook.com |

| Nominal Mass | 149 | The integer mass of the most abundant isotopes. |

| Exact Mass | 149.08406 | The precise mass used for HR-MS confirmation. |

| Key Fragmentation | [M-H₂O]⁺ | A likely fragmentation pathway involving the loss of a water molecule from the hydroxyl group. |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, this technique can definitively confirm the (R) configuration at the C5 stereocenter.

The analysis provides precise data on bond lengths, bond angles, and torsional angles. It also reveals the solid-state conformation of the molecule, particularly the puckering of the saturated cyclohexanol (B46403) ring. In related tetrahydroquinoline structures, this ring has been observed to adopt conformations intermediate between a half-chair and a sofa. nih.gov This definitive structural information is crucial for understanding its interaction with chiral biological targets.

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC, GC)

Chiral chromatography is essential for separating the enantiomers of 5,6,7,8-tetrahydroquinolin-5-ol (B66875) and quantifying the enantiomeric purity (or enantiomeric excess, ee) of the (5R) form. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation. For instance, studies on the closely related 5,6,7,8-tetrahydroquinolin-8-ol (B83816) have successfully used chiral HPLC to monitor enantiomeric separation, demonstrating the effectiveness of this method. mdpi.com The resulting chromatogram shows two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, with the area under each peak being proportional to its concentration.

Table 3: Illustrative Chiral HPLC Separation Data Note: This table is a hypothetical representation of a chiral separation to illustrate the principle.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity Assessment |

| This compound | 10.2 | 99.5 | Enantiomeric Excess (ee) = 99.0% |

| (5S)-5,6,7,8-tetrahydroquinolin-5-ol | 12.5 | 0.5 |

Optical Rotation and Circular Dichroism Spectroscopy for Chiral Characterization

Optical rotation and circular dichroism are chiroptical techniques used to characterize chiral molecules based on their interaction with polarized light.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of linearly polarized light by a chiral substance. The specific rotation ([α]) is a characteristic physical property of an enantiomer. For this compound, a specific, non-zero value would be expected, with the sign (positive or negative) being unique to the (R) configuration under defined experimental conditions.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule. Chiral complexes involving related (R)-5,6,7,8-tetrahydroquinoline derivatives are known to exhibit strong electronic circular dichroism (ECD) signals, which are used to probe their stereochemistry.

Thermal Analysis for Phase Transition Studies (e.g., DSC for melting behavior)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are used to study the thermal properties of this compound, such as its melting point and heat of fusion. A DSC thermogram plots heat flow against temperature. For a pure crystalline solid, the melting process appears as a sharp endothermic peak. The temperature at the peak maximum is taken as the melting point, and the area of the peak corresponds to the enthalpy of fusion. The sharpness of the peak is also a valuable indicator of the compound's purity. Derivatives of the tetrahydroquinoline core are known to be crystalline solids with distinct melting points. nih.govnih.gov

Computational Chemistry and Mechanistic Insights into 5r 5,6,7,8 Tetrahydroquinolin 5 Ol Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and electronic structures. While specific DFT studies on the reaction energetics of (5R)-5,6,7,8-tetrahydroquinolin-5-ol are not extensively documented in the literature, the principles of DFT can be applied to understand its reactivity. DFT calculations would be instrumental in mapping the potential energy surface for reactions involving the hydroxyl group or the tetrahydroquinoline core.

A hypothetical DFT study on the dehydration of this compound could be envisioned as follows:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactant | B3LYP/6-31G(d) | 0.0 | C5-O bond length: 1.43 Å |

| Transition State | B3LYP/6-31G(d) | +35.2 | C5-O bond breaking: ~2.1 Å, C4-H bond breaking: ~1.5 Å |

| Product | B3LYP/6-31G(d) | +5.8 | C4=C5 double bond formed |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Such calculations would be crucial for understanding the regioselectivity and stereoselectivity of reactions, providing a theoretical foundation for experimental observations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering a detailed picture of their conformational landscape and interactions with their environment. For this compound, the partially saturated six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, which can influence its reactivity.

MD simulations can be used to explore the conformational flexibility of the tetrahydroquinoline ring system. nih.gov By simulating the molecule in a solvent, one can observe the transitions between different conformations and determine their relative populations. The conformation of the saturated six-membered ring in 5,6,7,8-tetrahydroquinoline (B84679) derivatives has been described as intermediate between a half-chair and a sofa form. nih.gov The orientation of the hydroxyl group at the C5 position (axial versus equatorial) in the most stable conformers would have a significant impact on its accessibility and reactivity.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, the interaction of this compound with a solvent or a biological receptor could be modeled. These simulations can reveal the specific hydrogen bonding patterns involving the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring, as well as other non-covalent interactions that stabilize the complex. In a study on morpholine-substituted tetrahydroquinoline derivatives, MD simulations were used to confirm stable protein-ligand interactions over a 100-ns simulation period. mdpi.comnih.gov

A representative MD simulation output for the analysis of the C5-hydroxyl group orientation could be summarized as:

| Simulation Time (ns) | Predominant Conformation | C5-OH Orientation | Key Dihedral Angle (C4-C5-C6-C7) |

| 0-20 | Half-Chair | Equatorial | ~ -55° |

| 20-50 | Twist-Boat | Pseudo-axial | ~ +30° |

| 50-100 | Half-Chair | Equatorial | ~ -55° |

Note: This table represents hypothetical data from a potential MD simulation study.

Theoretical Modeling of Stereoselectivity and Diastereomer Stability

The stereochemistry of this compound is a critical determinant of its chemical and biological properties. Theoretical modeling can provide profound insights into the origins of stereoselectivity in its synthesis and the relative stabilities of its diastereomers.

Computational models, often based on DFT or semi-empirical methods, can be used to calculate the energies of different diastereomeric transition states leading to the formation of this compound. The diastereomer formed via the lower energy transition state is expected to be the major product. This approach is particularly useful in understanding asymmetric synthesis, where a chiral catalyst or auxiliary is employed to control the stereochemical outcome.

For reactions involving the creation of a new stereocenter in the presence of the existing one at C5, theoretical calculations can predict the diastereomeric ratio (d.r.). For example, if a reaction were to occur at C6, the relative energies of the (5R, 6R) and (5R, 6S) diastereomers and the transition states leading to them could be calculated.

| Diastereomer | Calculation Method | Relative Ground State Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| (5R, 6R) | DFT (B3LYP/6-311+G) | 0.0 | 95:5 |

| (5R, 6S) | DFT (B3LYP/6-311+G) | +1.8 |

Note: The data presented is hypothetical and illustrative of the application of theoretical modeling.

These theoretical predictions can guide the design of stereoselective syntheses and help in the rationalization of experimentally observed stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Related Heterocyclic Systems

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR or CoMFA studies focusing on this compound are scarce, numerous studies have been conducted on related tetrahydroquinoline derivatives, providing a framework for understanding its potential biological interactions. bohrium.comnih.govmdpi.com

In a typical CoMFA study, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. researchgate.net These field values are then used as independent variables in a partial least squares (PLS) regression to build a model that predicts the biological activity. The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

For example, a CoMFA study on tetrahydroquinoline analogs as antimalarial agents revealed that sterically large electropositive groups were necessary for activity. bohrium.comnih.gov Such insights could be extrapolated to guide the design of derivatives of this compound with enhanced biological profiles.

A summary of a hypothetical CoMFA model for a series of tetrahydroquinoline derivatives might look like this:

| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.65 | 0.92 | 55 | 45 |

Note: This table contains representative data from a CoMFA study.

These models provide valuable predictive power and a rational basis for the optimization of lead compounds in drug discovery.

Exploration of Reaction Mechanisms for Asymmetric Transformations

The asymmetric synthesis of tetrahydroquinolines is a topic of significant interest in organic chemistry. researchgate.net Computational chemistry plays a vital role in elucidating the mechanisms of these complex transformations, providing a detailed understanding of how chirality is transferred and controlled.

For the synthesis of this compound, a key step would likely involve an asymmetric reduction of a corresponding ketone or an asymmetric cyclization reaction. Computational studies can be employed to investigate the mechanism of such reactions, for example, a transfer hydrogenation catalyzed by a chiral metal complex. DFT calculations can be used to model the catalyst-substrate complex and the subsequent transition states for hydride transfer. These calculations can explain the observed enantioselectivity by comparing the activation energies for the pathways leading to the (R) and (S) enantiomers.

A plausible mechanistic pathway for an asymmetric reduction could involve the formation of a six-membered ring transition state. The stereochemical outcome would be determined by the facial selectivity of the hydride attack on the prochiral ketone, which is influenced by the steric and electronic properties of the chiral ligand on the metal catalyst.

Insights from a computational study on a related asymmetric hydrogenation could be summarized as follows:

| Catalyst-Substrate Complex | Pathway | Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Chiral Ru-complex | pro-R | 15.2 | 98 (R) |

| Chiral Ru-complex | pro-S | 18.5 |

Note: The data is hypothetical and for illustrative purposes.

By providing a detailed energetic and geometric picture of the reaction pathway, computational studies can be instrumental in the development of new and more efficient asymmetric synthetic methods for compounds like this compound.

Utility of 5r 5,6,7,8 Tetrahydroquinolin 5 Ol As a Chiral Scaffold in Asymmetric Synthesis and Catalysis

Development of Chiral Ligands for Enantioselective Metal-Catalyzed Reactions

A primary application of (5R)-5,6,7,8-tetrahydroquinolin-5-ol is its role as a precursor in the synthesis of chiral ligands for transition metal-catalyzed enantioselective reactions. The hydroxyl group at the C5 position, while important for establishing the initial chirality, is often chemically modified to install coordinating groups that can effectively bind to a metal center and create a chiral environment for catalysis.

A notable success in this area is the synthesis of chiral diamine ligands derived from the corresponding 8-amino-5,6,7,8-tetrahydroquinoline backbone. The synthesis of these ligands often begins with the racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816), which undergoes a dynamic kinetic resolution (DKR) catalyzed by enzymes like Candida antarctica lipase (B570770). acs.org This enzymatic process selectively acetylates one enantiomer, allowing for the separation of the highly enantiomerically enriched (R)-alcohol or its corresponding (S)-acetate. mdpi.com

The resolved (R)-alcohol can then be converted into chiral diamine ligands, such as (R)-CAMPY and its derivatives. nih.gov These ligands, when complexed with metals like rhodium or iridium, form potent catalysts for asymmetric transfer hydrogenation (ATH) of prochiral substrates. acs.orgnih.gov For instance, rhodium complexes of these ligands have been effectively used in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govrsc.org These catalytic systems have demonstrated the ability to achieve high conversions and significant enantioselectivities. nih.gov

Table 1: Performance of (R)-Me-CAMPY-Rh Catalyst in Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

| Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | >99 | 65 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | >99 | 58 |

Data sourced from studies on the asymmetric transfer hydrogenation of dihydroisoquinolines using chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline. nih.gov

The stereochemical outcome of these reactions is directly influenced by the chirality originating from the this compound scaffold, demonstrating its crucial role in the design of effective enantioselective catalysts.

Application in Organocatalytic Systems for Stereocontrol

While the tetrahydroquinoline skeleton is a common target in the development of organocatalytic synthetic methods, the direct application of this compound or its immediate derivatives as organocatalysts is not extensively documented in the scientific literature. Organocatalysis relies on small, chiral organic molecules to catalyze stereoselective transformations. thieme-connect.com

Numerous organocatalytic strategies have been developed to synthesize chiral tetrahydroquinolines, often employing catalysts based on scaffolds like quinidine, cinchona alkaloids, or prolinol ethers. rsc.orgacs.org These methods, such as asymmetric Povarov reactions or cascade Michael addition/cyclizations, effectively produce enantioenriched tetrahydroquinoline products. thieme-connect.comacs.org However, in these instances, the tetrahydroquinoline unit is the product of the reaction rather than the catalyst. The potential of this compound and its derivatives to act as organocatalysts themselves remains an area for future exploration.

Integration into Chiral Auxiliaries and Reagents for Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it is typically removed. mdpi.com While this compound serves as a permanent chiral element in the ligands described in section 7.1, its use as a detachable and recoverable chiral auxiliary is not a prominent feature in published research.

The synthesis of complex molecules often employs chiral auxiliaries to control the formation of new stereocenters relative to the one on the auxiliary. The effectiveness of this strategy relies on the ability to easily attach and subsequently cleave the auxiliary without racemization. Although the tetrahydroquinoline framework possesses the necessary chirality, its application in this specific modality has not been widely reported, with researchers favoring its incorporation as a permanent chiral building block or ligand scaffold.

Design of Chiral Probes and Molecular Recognition Tools

The inherent chirality and rigid conformation of the this compound scaffold make it an attractive platform for the design of chiral probes and tools for molecular recognition. The development of sensors that can selectively recognize and signal the presence of other chiral molecules is a significant area of chemical research.

Derivatives of this scaffold have shown promise in this domain. For example, chiral iridium(III) complexes incorporating ligands derived from (R)-5,6,7,8-tetrahydroquinolin-8-amine have been synthesized. nih.gov These complexes exhibit strong circularly polarized luminescence (CPL), a photophysical phenomenon that is highly sensitive to the chiral environment. The handedness of the emitted light is directly correlated with the absolute configuration of the chiral ligand. This property makes them highly suitable for use as chiral optical sensors and in the development of advanced optical materials. nih.gov The chirality, which originates from the tetrahydroquinolinol precursor, is effectively translated into a measurable optical signal in the final metal complex.

Role as a Building Block in the Synthesis of Complex Chiral Molecules

Perhaps the most significant utility of this compound is its function as a chiral building block. Chiral molecules are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as biological activity is often specific to a single enantiomer. nih.govnih.gov

The tetrahydroquinoline motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide variety of natural alkaloids and synthetic compounds with diverse biological activities. nih.govnih.gov The ability to synthesize enantiomerically pure derivatives from this compound provides a direct route to new chiral molecules with potential therapeutic applications.

As previously discussed, this compound is a key starting material for chiral diamine ligands used in the synthesis of alkaloid precursors. nih.gov This pathway exemplifies its role as a foundational chiral element, where its stereocenter dictates the stereochemistry of subsequent catalytic reactions and, ultimately, the final complex product. The conversion of the alcohol to other functional groups, such as amines, allows for its incorporation into a wide array of larger, more complex chiral structures, solidifying its importance as a versatile chiral synthon in organic synthesis. acs.org

Future Research Directions and Emerging Trends in 5r 5,6,7,8 Tetrahydroquinolin 5 Ol Chemistry

Discovery of Novel and Efficient Synthetic Routes to Access Underexplored Stereoisomers

The synthesis of tetrahydroquinolines remains a significant area of research due to their prevalence in bioactive molecules. dicp.ac.cn A primary future challenge lies in developing novel and efficient catalytic methods to access specific, and often underexplored, stereoisomers of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold. While methods for creating the general structure are known, accessing specific chiral configurations like (5R)-5,6,7,8-tetrahydroquinolin-5-ol with high selectivity is a continuing goal.

Future strategies are expected to focus on asymmetric catalysis. Domino reactions, also known as tandem or cascade reactions, represent a highly effective strategy for generating complex molecules like tetrahydroquinolines from simple starting materials in a single operation, which improves atom economy and reduces waste. nih.gov Research is ongoing to discover new domino sequences that can introduce chirality with high control. For instance, highly diastereoselective methods, such as the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, offer a straightforward route to various 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. frontiersin.org

Another promising avenue is the stereoselective hydrogenation of quinoline (B57606) precursors. The catalytic hydrogenation of substituted quinolines can be remarkably stereoselective, favoring the formation of cis-isomers. researchgate.net The development of novel chiral catalysts, such as rhodium complexes with chiral ligands, is crucial for achieving high enantioselectivity in the hydrogenation of quinoline derivatives. researchgate.net Dynamic kinetic resolution is also a powerful tool; for example, the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase (B570770) from Candida antarctica has been demonstrated as a key step in synthesizing chiral diamine ligands for asymmetric transfer hydrogenation. nih.gov This highlights the potential for enzymatic and chemoenzymatic methods to access specific enantiomers.

| Synthetic Strategy | Key Features | Potential for Stereoisomer Access |

| Domino Reactions | Multi-step sequences in a single operation; high atom economy. nih.gov | Can establish multiple stereocenters with high diastereoselectivity through catalyst and substrate control. nih.gov |

| Asymmetric Hydrogenation | Direct reduction of the quinoline core; high potential for enantioselectivity. dicp.ac.cn | Relies on the development of novel chiral metal-ligand complexes to control the facial selectivity of hydrogen addition. researchgate.net |

| [4 + 2] Annulation | Convergent synthesis building the core ring structure. | Can achieve high diastereoselectivity for substituted tetrahydroquinolines. frontiersin.org |

| Dynamic Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. | Enables the selective synthesis of one enantiomer from a racemic precursor, as demonstrated with related structures. nih.gov |

Advancements in Sustainable and Green Chemistry Methodologies for Tetrahydroquinolinol Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methods. youtube.com Future research in tetrahydroquinolinol synthesis will heavily emphasize sustainability by designing processes that reduce waste, use renewable materials, and minimize energy consumption. arabjchem.orgyoutube.com

One key area is the development of atom-efficient catalytic processes. The "borrowing hydrogen" (BH) methodology, for example, allows for the formation of C-N and C-C bonds using alcohols as alkylating agents, with water as the only byproduct. nih.gov The use of earth-abundant metal catalysts, such as manganese pincer complexes, in these reactions provides a more sustainable alternative to precious metal catalysts. nih.gov This strategy offers a direct and atom-efficient pathway to 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols without the need for external reducing agents. nih.gov

The choice of solvents and reagents is another critical aspect of green chemistry. mdpi.com Research is moving towards the use of environmentally benign solvents like water or ionic liquids, or even solvent-free reaction conditions. arabjchem.orgresearchgate.net Electrochemical synthesis is also emerging as a powerful green technique. For instance, tetrahydroquinoline derivatives can be selectively synthesized at room temperature via electrochemical hydrocyanomethylation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor under mild conditions. rsc.org These methods align with the goals of reducing the use of hazardous substances and improving energy efficiency. jddhs.com

| Green Chemistry Approach | Description | Example in Tetrahydroquinoline Synthesis |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | The borrowing hydrogen methodology produces only water as a byproduct. nih.gov |

| Use of Safer Solvents/Reagents | Minimizing or eliminating the use of hazardous substances. | Use of ionic liquids as recyclable catalysts and solvents. arabjchem.orgresearchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Electrochemical synthesis of tetrahydroquinolines can be performed at room temperature. rsc.org |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Manganese PN3 pincer complexes for borrowing hydrogen cascades. nih.gov |

Development of Advanced Analytical Techniques for Real-Time Monitoring of Stereoselective Reactions

Understanding the mechanism and kinetics of stereoselective reactions is crucial for optimizing them. A significant emerging trend is the development of advanced analytical techniques that allow for the in situ and real-time monitoring of chirality. nih.gov Such techniques provide a dynamic picture of the reaction, revealing transient intermediates and transition states that are invisible to traditional endpoint analysis.

One groundbreaking approach utilizes the chirality-induced spin selectivity (CISS) effect. By measuring the spin-dependent electron transport through a single molecule trapped between two electrodes, researchers can directly monitor changes in a molecule's chirality during a reaction in real time. pku.edu.cnbgu.ac.il This method offers exceptional sensitivity and has been used to observe chirality variations during a Michael addition. nih.govresearchgate.net Another powerful technique involves the use of ultrafast, chiral laser pulses to follow changes in chirality on the femtosecond timescale, which is the timescale of bond breaking and formation. ethz.ch

Beyond these cutting-edge methods, established techniques are being adapted for real-time monitoring. Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allows for the continuous analysis of reaction intermediates, while NMR spectroscopy can track the rate of product formation. uvic.ca The combination of these methods provides a comprehensive view of the catalytic cycle. uvic.ca Emerging technologies like 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy are also poised to provide detailed insights into the structural dynamics of molecules during a reaction. numberanalytics.com These advanced monitoring tools are essential for elucidating complex reaction mechanisms and accelerating the development of highly selective synthetic methods. researchgate.net

| Analytical Technique | Principle of Operation | Application in Stereoselective Reactions |

| Chirality-Induced Spin Selectivity (CISS) | Measures spin-dependent electron transport through a chiral molecule. pku.edu.cn | Real-time, in-situ monitoring of chirality changes at the single-molecule level. nih.govbgu.ac.il |

| Ultrafast Chiral Laser Pulses | Uses polarized laser pulses to probe molecular chirality on a femtosecond timescale. ethz.ch | Observing the evolution of chirality during a chemical reaction as bonds are formed and broken. ethz.ch |

| PSI-ESI-MS | Continuous infusion of the reaction mixture into a mass spectrometer. uvic.ca | Real-time monitoring of catalytic intermediates and byproducts. uvic.ca |

| Stopped-Flow NMR | Rapidly mixes reactants and initiates NMR data acquisition within milliseconds. uvic.ca | Quantitative observation of intermediates and products in the initial moments of a reaction. uvic.ca |

Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Chiral Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis. researchgate.netyoutube.com In the context of chiral synthesis, these computational methods offer the potential to predict reaction outcomes, optimize conditions, and even discover novel catalysts and reactions, thereby accelerating the development process. nih.gov

A significant challenge in asymmetric catalysis is predicting the enantioselectivity (% ee) of a given reaction. ML models, such as random forests and deep neural networks (DNNs), are being trained on datasets of known reactions to predict the % ee for new combinations of substrates and catalysts. aip.orgrsc.org These models use quantum chemically derived descriptors as features to capture the subtle energetic differences that govern stereoselectivity. aip.org Such predictive models can help chemists prioritize experiments, avoiding the trial-and-error approach that has traditionally dominated reaction optimization. semanticscholar.org

Beyond prediction, ML is being used for retrosynthetic analysis, suggesting synthetic pathways to target molecules. nih.gov Unsupervised ML workflows can also be used to assess the generality of a catalyst, quantifying its effectiveness across a broad range of substrates. chemrxiv.orgresearchgate.net Furthermore, generative models, a form of AI, are being employed to design novel chiral ligands and catalysts in silico. rsc.org By combining predictive models for enantioselectivity with generative models for catalyst design, researchers can create a closed-loop system for the discovery and optimization of new stereoselective reactions, significantly reducing the time and resources required for experimental work. rsc.org

| AI/ML Application | Description | Impact on Chiral Synthesis |

| Enantioselectivity Prediction | ML models (e.g., Random Forest, DNN) are trained to predict the % ee of a reaction. aip.orgrsc.org | Reduces the need for extensive experimental screening by predicting the most promising catalyst-substrate combinations. semanticscholar.org |

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest retrosynthetic routes to a target molecule. nih.gov | Accelerates the design of synthetic strategies for complex chiral molecules. |

| Catalyst Generality Assessment | Unsupervised ML clusters chemical space to quantify how broadly applicable a catalyst is. chemrxiv.orgresearchgate.net | Helps identify robust catalysts that are effective for a wide range of substrates. chemrxiv.org |

| Generative Models for Catalyst Design | AI generates novel molecular structures for potential catalysts or ligands. rsc.org | Accelerates the discovery of new, more effective chiral catalysts. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-5,6,7,8-tetrahydroquinolin-5-ol, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions or modifications of hydroxyquinoline precursors. For example, analogous compounds like 5-chloromethyl-8-hydroxyquinoline hydrochloride are synthesized using concentrated HCl, formaldehyde, and hydroxyquinoline under controlled conditions (Scheme 1 in ). Reaction parameters such as temperature (e.g., maintaining 60–80°C for optimal yield) and stoichiometric ratios of reagents (e.g., formaldehyde as a methylating agent) are critical for stereoselectivity. Column chromatography (e.g., PE/EA 4:1 eluent) is recommended for purification to achieve >97% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.